molecular formula C11H13Cl2NO B064372 N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide CAS No. 168133-85-5

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

Cat. No. B064372
CAS RN: 168133-85-5
M. Wt: 246.13 g/mol
InChI Key: MLDAKWSPMRWZKK-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, also known as DCPA, is a herbicide that is widely used for weed control in various crops. It is a member of the amide herbicide family and is considered to be a selective herbicide, as it only affects certain types of weeds and not the crops themselves.

Scientific Research Applications

  • Hydrogen-bonded Networks in Oxygen-coordinated Monoamide Complexes : Amides similar to N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, such as N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide, have been studied for their complex formation with zinc(II). These studies reveal hydrogen-bonded chains and crystal structures useful in coordination chemistry and potentially in catalysis (Amrei & Boere, 2018).

  • Spectrophotometric Determination : Research on derivatives like 3-chloro-N-hydroxy-2,2-dimethylpropanamide shows that they can form stable complexes with Fe(III) in certain conditions, indicating potential applications in analytical chemistry for substance detection and measurement (Shu, 2011).

  • Herbicide Transformations in Soil : Related compounds, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, undergo transformations in soil, resulting in products with different herbicidal activities. This is significant for understanding the environmental impact and degradation pathways of herbicides (Yih, Swithenbank, & McRae, 1970).

  • Synthesis of Isoxazolidinone Derivatives : Studies on the synthesis of isoxazolidinone from compounds like 3-chloro-N-hydroxy-2,2-dimethylpropanamide indicate potential applications in organic synthesis and pharmaceutical research (Gui-qiu & Chun-rui, 2004).

  • Metal Complexes with Anti-tumor Activities : Metal complexes of derivatives like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested for anti-tumor activities, showing potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

  • Electro-Fenton Method for Diuron Degradation : Related compounds like diuron (N'-[3,4-dichlorophenyl]-N,N-dimethylurea) have been studied for degradation using the electro-Fenton method, highlighting the importance of advanced oxidation processes in environmental cleanup (Oturan et al., 2008).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDAKWSPMRWZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385092
Record name N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

CAS RN

168133-85-5
Record name N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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